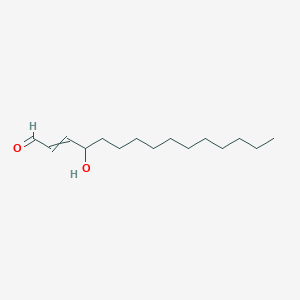
4-Hydroxypentadec-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypentadec-2-enal (4-Hpde) is a bioactive aldehyde that is derived from the oxidation of linoleic acid. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxypentadec-2-enal is not fully understood. However, it has been suggested that 4-Hydroxypentadec-2-enal exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Effets Biochimiques Et Physiologiques
4-Hydroxypentadec-2-enal has been shown to modulate various biochemical and physiological processes. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis and inhibits the proliferation of cancer cells, which are involved in the development and progression of cancer. Furthermore, 4-Hydroxypentadec-2-enal has been shown to scavenge reactive oxygen species, which are involved in the pathogenesis of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Hydroxypentadec-2-enal in lab experiments include its bioactivity and ease of synthesis. However, the limitations of using 4-Hydroxypentadec-2-enal in lab experiments include its instability and potential toxicity.
Orientations Futures
For research on 4-Hydroxypentadec-2-enal include its potential use as a therapeutic agent for various inflammatory diseases and cancer. Furthermore, the development of stable analogs of 4-Hydroxypentadec-2-enal may overcome its limitations and enhance its bioactivity. Additionally, the elucidation of the molecular mechanism of action of 4-Hydroxypentadec-2-enal may provide insights into the development of novel therapeutic agents.
Méthodes De Synthèse
4-Hydroxypentadec-2-enal can be synthesized from linoleic acid by auto-oxidation or enzymatic oxidation. Auto-oxidation of linoleic acid can be achieved by exposing it to air and light for an extended period. Enzymatic oxidation of linoleic acid can be catalyzed by lipoxygenases. 4-Hydroxypentadec-2-enal can also be synthesized by chemical methods, such as the reaction between linoleic acid and singlet oxygen.
Applications De Recherche Scientifique
4-Hydroxypentadec-2-enal has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, 4-Hydroxypentadec-2-enal has been shown to possess anti-oxidant properties by scavenging reactive oxygen species.
Propriétés
Numéro CAS |
112147-39-4 |
|---|---|
Nom du produit |
4-Hydroxypentadec-2-enal |
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
4-hydroxypentadec-2-enal |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13-15,17H,2-10,12H2,1H3 |
Clé InChI |
VXUGVOLNFXPTNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(C=CC=O)O |
SMILES canonique |
CCCCCCCCCCCC(C=CC=O)O |
Synonymes |
4-Hydroxy-2-pentadecenal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



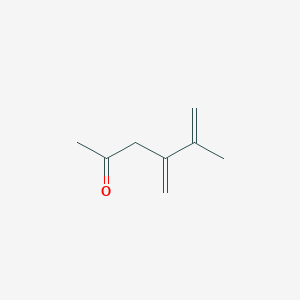
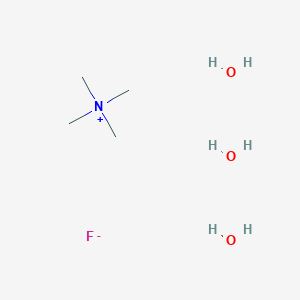
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)

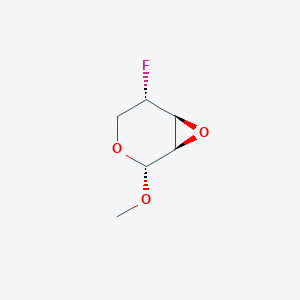
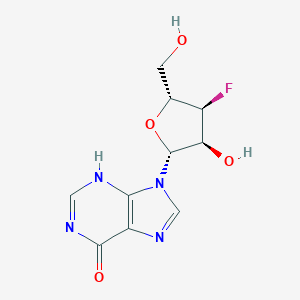

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
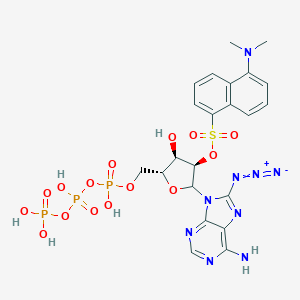
![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)


